3-(Diethylamino)-2,2-dimethylpropan-1-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165636. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

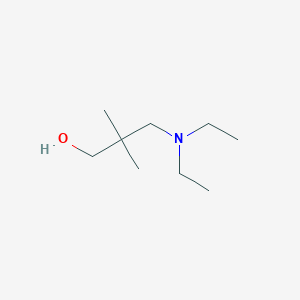

Structure

3D Structure

Properties

IUPAC Name |

3-(diethylamino)-2,2-dimethylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21NO/c1-5-10(6-2)7-9(3,4)8-11/h11H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOWSYKCRNIREGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(C)(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10304405 | |

| Record name | 3-(Diethylamino)-2,2-dimethylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10304405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39067-45-3 | |

| Record name | 39067-45-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165636 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Diethylamino)-2,2-dimethylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10304405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 39067-45-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-(Diethylamino)-2,2-dimethylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-(diethylamino)-2,2-dimethylpropan-1-ol (CAS No: 39067-45-3). A critical intermediate in the synthesis of various commercial chemicals, this document details its nomenclature, physical and chemical characteristics, and primary applications. Furthermore, it outlines the principal synthetic routes and provides a summary of its analytical characterization. This guide is intended to be a valuable resource for professionals in research and development, particularly those in the pharmaceutical and agrochemical industries.

Chemical Identity and Physical Properties

This compound is a tertiary amino alcohol characterized by a neopentyl backbone. Its bifunctional nature, containing both a hydroxyl and a tertiary amine group, is key to its utility in organic synthesis.[1]

Table 1: Chemical Identifiers and Descriptors [1][2]

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 39067-45-3 |

| Molecular Formula | C₉H₂₁NO |

| Molecular Weight | 159.27 g/mol |

| InChI | InChI=1S/C9H21NO/c1-5-10(6-2)7-9(3,4)8-11/h11H,5-8H2,1-4H3 |

| InChIKey | YOWSYKCRNIREGL-UHFFFAOYSA-N |

| SMILES | CCN(CC)CC(C)(C)CO |

| Synonyms | 3-(Diethylamino)-2,2-dimethyl-1-propanol, DEAMP |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Appearance | Light yellow to yellow liquid | [3] |

| Boiling Point | 226.6 °C at 760 mmHg | [3] |

| Density | Approximately 0.875 g/cm³ | [3] |

| Flash Point | 73.9 °C | [3] |

| Solubility | Soluble in dichloromethane and methanol. |

Synthesis Protocols

The synthesis of this compound can be achieved through two primary routes: reductive amination and nucleophilic substitution.

Reductive Amination

This is a widely employed and efficient method for amine synthesis.[1] The process involves the condensation of an aldehyde with an amine to form an imine intermediate, which is subsequently reduced to the corresponding amine.

Experimental Protocol: Reductive Amination

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,2-dimethylpropanal in a suitable organic solvent such as methanol or ethanol.

-

Amine Addition: Add an equimolar amount of diethylamine to the solution. The reaction mixture is stirred at room temperature to facilitate the formation of the iminium ion intermediate.

-

Reduction: Introduce a reducing agent, such as sodium borohydride, portion-wise to the reaction mixture. The temperature should be monitored and controlled, as the reduction is an exothermic process.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent and washed with water to remove any inorganic salts. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product. Further purification can be achieved by distillation under reduced pressure.

References

An In-depth Technical Guide to 3-(Diethylamino)-2,2-dimethylpropan-1-ol (CAS: 39067-45-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Diethylamino)-2,2-dimethylpropan-1-ol, identified by the CAS number 39067-45-3, is a tertiary amino alcohol that serves as a critical intermediate in the synthesis of a variety of commercially and medically significant compounds.[1][2] Its bifunctional nature, containing both a hydroxyl and a tertiary amino group, makes it a versatile building block in organic synthesis.[2] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, and key applications, with a focus on its role in the development of pharmaceuticals.

Physicochemical Properties

This compound is typically a light yellow to yellow liquid.[1] A summary of its key quantitative physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₂₁NO | [3][4] |

| Molecular Weight | 159.27 g/mol | [1][3] |

| Boiling Point | 226.6 °C at 760 mmHg | [1][5] |

| Density | 0.875 g/cm³ | [1][5] |

| Flash Point | 73.9 °C | [1][5] |

| Refractive Index | 1.4414 | [4] |

| Vapor Pressure | 0.016 mmHg at 25°C | [4] |

| pKa | 15.02 ± 0.10 (Predicted) | [4] |

| Solubility | Soluble in Dichloromethane, Methanol | [4] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with reductive amination and nucleophilic substitution being two common methods.

Experimental Protocols

a) Reductive Amination:

This widely used method involves the reaction of 2,2-dimethylpropanal with diethylamine to form an imine intermediate, which is subsequently reduced to the final product.[2][6]

-

Step 1: Imine Formation: 2,2-dimethylpropanal is condensed with diethylamine. This reaction is often carried out in a suitable solvent and may be facilitated by a dehydrating agent or azeotropic removal of water to drive the equilibrium towards the imine.

-

Step 2: Reduction: The resulting imine is then reduced to the corresponding amine. Common reducing agents for this step include sodium borohydride (NaBH₄) or catalytic hydrogenation. Careful control of reaction conditions such as temperature, pressure (for hydrogenation), and stoichiometry is crucial for optimizing the yield.[6]

b) Nucleophilic Substitution:

An alternative pathway involves the nucleophilic substitution of a suitable precursor, such as a 3-halo-2,2-dimethylpropan-1-ol.[6]

-

Reactants: A 3-halo-2,2-dimethylpropan-1-ol (e.g., 3-chloro- or 3-bromo-2,2-dimethylpropan-1-ol) serves as the electrophile, and diethylamine acts as the nucleophile.

-

Conditions: The reaction is typically performed in a suitable solvent, and heating may be required to facilitate the S_N2 displacement of the halide by the diethylamine.[6]

A historical reference for the synthesis of related amino alcohols can be found in The Journal of Organic Chemistry, 15, p. 301, 1950.[1][7]

Synthesis Workflow Diagrams

Applications in Drug Development and Agrochemicals

This compound is a key intermediate in the synthesis of various bioactive molecules.[1][8]

-

Local Anesthetics: It is a crucial precursor in the synthesis of the local anesthetic Nitracaine (3-(diethylamino)-2,2-dimethylpropyl 4-nitrobenzoate).[2][3][6]

-

Histamine H3 Receptor Antagonists: This compound is utilized in the preparation of histamine H3 receptor antagonists, which are investigated for their therapeutic potential in neurological disorders such as sleep disorders and cognitive impairments.[1][8][9]

-

Herbicides: In the agrochemical industry, it serves as a reactant in the production of certain herbicides.[1][9]

Synthesis of Nitracaine: An Experimental Overview

Nitracaine is synthesized via the transesterification of methyl 4-nitrobenzoate with this compound.[2][3]

-

Reaction: The hydroxyl group of this compound acts as a nucleophile, attacking the carbonyl carbon of methyl 4-nitrobenzoate. This results in the displacement of the methoxy group and the formation of an ester linkage, yielding Nitracaine and methanol as a byproduct.[2]

-

Alternative Route: Direct esterification of 4-nitrobenzoic acid with this compound is also a potential synthetic strategy.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. Nitracaine | 1648893-21-3 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. H3 receptor antagonist - Wikipedia [en.wikipedia.org]

- 6. This compound | 39067-45-3 | Benchchem [benchchem.com]

- 7. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. The histamine H3 receptor modulates dopamine D2 receptor–dependent signaling pathways and mouse behaviors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

An In-depth Technical Guide to 3-(Diethylamino)-2,2-dimethylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(Diethylamino)-2,2-dimethylpropan-1-ol, a versatile tertiary amino alcohol. The document details its chemical and physical properties, synthesis protocols, and significant applications, particularly in the pharmaceutical and agrochemical industries.

Chemical Structure and Identification

This compound is an organic compound characterized by a propan-1-ol backbone.[1] It features two methyl groups at the C2 position (a gem-dimethyl arrangement) and a diethylamino group at the C3 position.[1] This unique structure, particularly the steric hindrance provided by the gem-dimethyl groups, is crucial to its chemical behavior.[1] The molecule possesses two key functional groups: a primary hydroxyl (-OH) group and a tertiary amine (-N(CH2CH3)2), classifying it as a tertiary amino alcohol.[1]

The structural formula is: C₉H₂₁NO

A simplified representation of its molecular architecture is provided below.

References

Technical Guide: 3-(Diethylamino)-2,2-dimethylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of 3-(Diethylamino)-2,2-dimethylpropan-1-ol, a key intermediate in the development of pharmaceuticals.

Core Compound Data

This compound is a bifunctional organic compound featuring a tertiary amine and a primary alcohol. This structure makes it a versatile building block in organic synthesis.[1][2]

| Property | Value |

| Molecular Formula | C₉H₂₁NO |

| Molecular Weight | 159.27 g/mol |

| CAS Number | 39067-45-3 |

| Appearance | Colorless to light yellow liquid |

| Density | Approximately 0.875 g/cm³ |

| Boiling Point | 226.6 °C at 760 mmHg |

| Flash Point | 73.9 °C |

| Solubility | Soluble in Dichloromethane, Methanol |

Experimental Protocols

The synthesis of this compound can be achieved through several methods. Below are detailed protocols for two common synthetic routes.

Method 1: Reductive Amination

This widely used method involves the reaction of an aldehyde with an amine to form an imine, which is subsequently reduced to the target amine.[2]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,2-dimethylpropanal in an appropriate organic solvent such as ethanol or methanol.

-

Amine Addition: Add diethylamine to the solution. The reaction mixture is stirred at room temperature to facilitate the formation of the imine intermediate.

-

Reduction: Introduce a reducing agent, such as sodium borohydride, to the mixture in a controlled manner.

-

Reflux: Heat the reaction mixture to reflux and maintain for a period sufficient to ensure complete reaction, typically monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound.

Method 2: Nucleophilic Substitution

An alternative synthesis involves the nucleophilic substitution of a halo-alcohol with diethylamine.[1]

Experimental Protocol:

-

Reactant Mixture: Combine 3-chloro-2,2-dimethylpropan-1-ol and an excess of diethylamine in a sealed reaction vessel. Diethylamine acts as both the nucleophile and the acid scavenger.

-

Heating: Heat the mixture to a temperature sufficient to drive the Sₙ2 reaction to completion.

-

Isolation: After the reaction is complete, cool the mixture and partition it between an aqueous solution of a weak base and an organic solvent.

-

Purification: Separate the organic layer, wash with brine, dry over a suitable drying agent, and remove the solvent in vacuo. The final product is purified by distillation.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs).

-

Local Anesthetics: It is a key precursor in the synthesis of local anesthetics like Nitracaine.[1]

-

Histamine H3 Receptor Antagonists: This compound is utilized in the preparation of histamine H3 receptor antagonists, which are investigated for their potential in treating neurological disorders.[3][4][5]

-

Herbicides: Beyond pharmaceuticals, it is also used as a reactant in the production of certain herbicides.[3][4]

Workflow Visualization

The following diagram illustrates the synthetic pathway from this compound to the local anesthetic Nitracaine.

Caption: Synthesis of Nitracaine via transesterification.

References

An In-depth Technical Guide to the Physical Properties of 3-(Diethylamino)-2,2-dimethylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Diethylamino)-2,2-dimethylpropan-1-ol, a tertiary amino alcohol, is a significant building block in organic synthesis. Its bifunctional nature, possessing both a hydroxyl and a tertiary amine group, makes it a versatile precursor for a variety of more complex molecules. This technical guide provides a comprehensive overview of its physical properties, detailed experimental protocols for their determination, and key synthetic pathways involving this compound. The information presented herein is intended to support research and development activities in the pharmaceutical and chemical industries.

Core Physical and Chemical Properties

The physical and chemical characteristics of this compound are crucial for its handling, application in reactions, and for the purification of its products.

Identifiers and General Properties

| Property | Value | Source(s) |

| CAS Number | 39067-45-3 | [1][2] |

| Molecular Formula | C₉H₂₁NO | [1][2] |

| Molecular Weight | 159.27 g/mol | [1][2] |

| IUPAC Name | This compound | [1][3] |

| Synonyms | 3-(Diethylamino)-2,2-dimethyl-1-propanol, DEAMP | [1][3] |

| Appearance | Light yellow to yellow liquid | [4] |

Quantitative Physical Properties

A summary of the key quantitative physical properties is provided below. These values are essential for designing experimental setups and for predicting the behavior of the compound under various conditions.

| Property | Value | Source(s) |

| Boiling Point | 226.6 - 227 °C at 760 mmHg | [1][2][4][5][6] |

| Density | 0.875 g/mL | [2][4][5][7] |

| Flash Point | 73.9 - 74 °C | [5][6][7] |

| Refractive Index | 1.4414 - 1.45 | [5][6][7] |

| Vapor Pressure | 0.016 mmHg at 25°C | [7] |

| pKa | 15.02 ± 0.10 (Predicted) | [7] |

| Solubility | Soluble in Dichloromethane, Methanol | [7] |

Experimental Protocols

Detailed methodologies for the determination of key physical properties and for the synthesis of and from this compound are outlined below.

Determination of Physical Properties

The Thiele tube method is a convenient technique for determining the boiling point of a small liquid sample.

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Small test tube

-

Capillary tube (sealed at one end)

-

Mineral oil

-

Bunsen burner or heating mantle

-

Stand and clamp

Procedure:

-

Fill the Thiele tube with mineral oil to a level above the side arm.

-

Add a small amount (approximately 0.5 mL) of this compound to the small test tube.

-

Place the capillary tube, open end down, into the small test tube containing the sample.

-

Attach the small test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Suspend the thermometer and test tube assembly in the Thiele tube, ensuring the oil level is above the sample.

-

Gently heat the side arm of the Thiele tube with a small flame or heating mantle.

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Continue heating until a steady and rapid stream of bubbles is observed.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube. Record this temperature.

The density of a liquid can be accurately determined using a pycnometer.

Apparatus:

-

Pycnometer (a specific volume glass flask with a ground-glass stopper with a capillary tube)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

-

Thermometer

Procedure:

-

Thoroughly clean and dry the pycnometer.

-

Determine and record the mass of the empty, dry pycnometer.

-

Fill the pycnometer with distilled water and place it in the constant temperature water bath (e.g., 20 °C) until it reaches thermal equilibrium.

-

Ensure the pycnometer is completely full, with a small amount of water exiting the capillary in the stopper. Dry the outside of the pycnometer.

-

Weigh the pycnometer filled with water and record the mass.

-

Empty and dry the pycnometer.

-

Fill the pycnometer with this compound and repeat the thermal equilibration and weighing steps.

-

Calculate the density using the following formula: Density of sample = (Mass of sample / Mass of water) * Density of water at the experimental temperature.

An Abbe refractometer is a standard instrument for measuring the refractive index of liquids.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper or pipette

-

Lens paper

-

Ethanol or other suitable solvent

Procedure:

-

Turn on the refractometer and the circulating water bath set to a specific temperature (e.g., 20 °C).

-

Clean the prism surfaces of the refractometer with a soft lens paper and a suitable solvent (e.g., ethanol) and allow them to dry completely.

-

Using a clean dropper, place a few drops of this compound onto the lower prism.

-

Close the prisms firmly.

-

Look through the eyepiece and turn the adjustment knob until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

If color fringes are observed, adjust the chromaticity compensator until a sharp, black-and-white dividing line is obtained.

-

Read the refractive index value from the scale.

-

Clean the prisms thoroughly after the measurement.

Synthesis Protocols

This method involves the reaction of an aldehyde with a secondary amine in the presence of a reducing agent.

Reactants:

-

2,2-Dimethylpropanal

-

Diethylamine

-

Reducing agent (e.g., Sodium borohydride - NaBH₄)

-

Methanol (as solvent)

-

Hydrochloric acid (for workup)

-

Sodium hydroxide (for neutralization)

-

Diethyl ether or other suitable extraction solvent

Procedure:

-

In a round-bottom flask, dissolve 2,2-dimethylpropanal and a stoichiometric excess of diethylamine in methanol.

-

Cool the mixture in an ice bath.

-

Slowly add sodium borohydride in small portions to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully add dilute hydrochloric acid to quench the excess reducing agent and neutralize the reaction mixture.

-

Remove the methanol under reduced pressure.

-

Make the aqueous residue basic with a sodium hydroxide solution.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSO₄).

-

Filter and concentrate the organic solution to obtain the crude product.

-

Purify the crude product by distillation under reduced pressure.

Nitracaine is synthesized via transesterification.[4]

Reactants:

-

This compound

-

Methyl 4-nitrobenzoate

-

Sodium methoxide (as catalyst)

-

Toluene (as solvent)

Procedure:

-

In a round-bottom flask equipped with a distillation apparatus, dissolve this compound and methyl 4-nitrobenzoate in toluene.

-

Add a catalytic amount of sodium methoxide to the mixture.

-

Heat the reaction mixture to reflux. The methanol formed as a byproduct will be removed by distillation.

-

Monitor the progress of the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the reaction mixture with water to remove any remaining catalyst and unreacted alcohol.

-

Dry the organic layer over an anhydrous drying agent.

-

Filter and remove the solvent under reduced pressure to yield crude Nitracaine.

-

The crude product can be further purified by recrystallization or column chromatography.

Visualizations

Synthesis of Nitracaine

The following diagram illustrates the synthesis of Nitracaine from this compound via a transesterification reaction.

Caption: Synthesis of Nitracaine via transesterification.

References

3-(Diethylamino)-2,2-dimethylpropan-1-ol boiling point and density

An In-Depth Technical Guide to 3-(Diethylamino)-2,2-dimethylpropan-1-ol: Physicochemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physicochemical properties of this compound, a versatile chemical intermediate. This document includes its boiling point and density, detailed experimental protocols for determining these properties, and a schematic of its synthesis pathway.

Physicochemical Data

The boiling point and density of this compound are critical parameters for its application in research and manufacturing. The following table summarizes these properties.

| Property | Value |

| Boiling Point | 226.6 °C to 227 °C[1][2][3][4][5] |

| Density | 0.875 g/mL (or g/cm³)[2][3][5] |

Experimental Protocols

Accurate determination of boiling point and density is fundamental in chemical characterization. Below are detailed, generalized methodologies for these measurements.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[4] A common and effective method for its determination involves the use of a Thiele tube or a similar heating apparatus.[2]

Apparatus and Materials:

-

Thiele tube or oil bath

-

Thermometer

-

Small test tube (e.g., fusion tube)

-

Capillary tube, sealed at one end

-

Heat-stable liquid (e.g., paraffin oil)

-

Sample of this compound

-

Heating source (e.g., Bunsen burner or hot plate)

Procedure:

-

A small amount of the liquid sample is placed into the small test tube.

-

The capillary tube is placed inside the test tube with its open end submerged in the liquid.

-

The test tube assembly is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

This setup is then immersed in the Thiele tube containing the heat-stable liquid.

-

The apparatus is heated gently. Initially, a stream of bubbles will emerge from the capillary tube as the trapped air expands.

-

Heating is continued until a rapid and continuous stream of bubbles is observed, indicating the liquid has reached its boiling point.

-

The heat source is then removed, and the liquid is allowed to cool.

-

The boiling point is recorded as the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[2]

Determination of Density (Pycnometer or Graduated Cylinder Method)

Density is an intrinsic property of a substance, defined as its mass per unit volume.[5]

Apparatus and Materials:

-

Pycnometer or a graduated cylinder

-

Analytical balance

-

Thermometer

-

Sample of this compound

Procedure:

-

The mass of a clean, dry pycnometer or graduated cylinder is accurately measured using an analytical balance.

-

A known volume of the liquid sample is carefully added to the pycnometer or graduated cylinder. The volume is read from the meniscus.

-

The mass of the container with the liquid is then measured.

-

The mass of the liquid is determined by subtracting the mass of the empty container from the mass of the container with the liquid.

-

The density is calculated by dividing the mass of the liquid by its volume.

-

It is crucial to record the temperature at which the measurement is taken, as density is temperature-dependent.[5]

Synthesis Pathway: Reductive Amination

This compound can be synthesized via reductive amination. This process involves the reaction of an aldehyde (3-hydroxy-2,2-dimethylpropanal) with an amine (diethylamine) to form an imine intermediate, which is subsequently reduced to the final amine product.

Caption: Synthesis of this compound via Reductive Amination.

References

In-depth Technical Guide: Spectral and Physicochemical Properties of 3-(Diethylamino)-2,2-dimethylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Diethylamino)-2,2-dimethylpropan-1-ol, with the CAS number 39067-45-3, is a tertiary amino alcohol that serves as a valuable intermediate in organic synthesis.[1][2] Its bifunctional nature, containing both a hydroxyl and a tertiary amino group, makes it a versatile building block for the synthesis of more complex molecules.[1] This compound is notably used as a precursor in the preparation of the local anesthetic Nitracaine.[1][3] This guide provides a comprehensive overview of the available spectral data, physicochemical properties, and key synthetic applications of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₂₁NO | [2] |

| Molecular Weight | 159.27 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | Data obtained from publicly available information. |

| Boiling Point | 227 °C | Data obtained from publicly available information. |

| Density | 0.875 g/mL | Data obtained from publicly available information. |

| IUPAC Name | This compound | [2] |

| InChI | InChI=1S/C9H21NO/c1-5-10(6-2)7-9(3,4)8-11/h11H,5-8H2,1-4H3 | [2] |

| InChIKey | YOWSYKCRNIREGL-UHFFFAOYSA-N | [2] |

| SMILES | CCN(CC)CC(C)(C)CO | [2] |

Spectral Data

Detailed spectral data is crucial for the unambiguous identification and characterization of this compound. While publicly available databases indicate the existence of various spectra, complete quantitative peak lists are not readily accessible. This section summarizes the expected spectral features and provides general experimental protocols.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule.

| Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity |

| (CH₃)₂-C- | ~0.9 | Singlet (s) |

| -N-(CH₂-CH₃)₂ | ~1.0 | Triplet (t) |

| -CH₂-N- | ~2.4 | Singlet (s) |

| -N-(CH₂-CH₃)₂ | ~2.5 | Quartet (q) |

| -CH₂-OH | ~3.3 | Singlet (s) |

| -OH | Variable | Broad Singlet (br s) |

Note: Expected chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and other experimental conditions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Assignment | Expected Chemical Shift (ppm) |

| (CH₃)₂-C- | ~24 |

| -N-(CH₂-CH₃)₂ | ~12 |

| C-(CH₃)₂ | ~36 |

| -N-(CH₂-CH₃)₂ | ~48 |

| -CH₂-N- | ~65 |

| -CH₂-OH | ~73 |

Note: Expected chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of specific functional groups.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 3400-3100 | O-H stretch (alcohol) | Strong, Broad |

| 2960-2850 | C-H stretch (alkane) | Strong |

| 1470-1450 | C-H bend (alkane) | Medium |

| 1260-1000 | C-N stretch (amine) | Medium |

| 1050-1000 | C-O stretch (primary alcohol) | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Assignment |

| 159 | [M]⁺ (Molecular Ion) |

| 144 | [M - CH₃]⁺ |

| 128 | [M - OCH₃]⁺ or [M - CH₂OH]⁺ |

| 86 | [CH₂=N(CH₂CH₃)₂]⁺ (Base Peak) |

| 72 | [N(CH₂CH₃)₂]⁺ |

Note: Fragmentation patterns can be complex and depend on the ionization technique used.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A solution of this compound (typically 5-25 mg for ¹H, 20-100 mg for ¹³C) is prepared in a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

-

¹H NMR Acquisition: A standard pulse-acquire sequence is used. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to obtain a spectrum with single lines for each carbon. Key parameters are similar to ¹H NMR but generally require a larger number of scans due to the lower natural abundance of ¹³C.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard (e.g., TMS at 0.00 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly on the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum (of the salt plates or empty ATR crystal) is first recorded. Then, the sample spectrum is recorded. The instrument scans a range of infrared frequencies (typically 4000-400 cm⁻¹).

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce a transmittance or absorbance spectrum. Peak positions (wavenumbers) and intensities are then identified.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: The sample is typically diluted in a volatile organic solvent (e.g., dichloromethane or methanol).

-

Instrumentation: A gas chromatograph (GC) coupled to a mass spectrometer (MS).

-

GC Separation: A small volume of the prepared sample is injected into the GC. The sample is vaporized and carried by an inert gas through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the column's stationary phase.

-

MS Analysis: As the separated components elute from the GC column, they enter the mass spectrometer. They are ionized (commonly by electron impact - EI), and the resulting ions are separated based on their mass-to-charge ratio (m/z).

-

Data Analysis: The mass spectrum for each eluting component is recorded, showing the relative abundance of different fragment ions. The resulting chromatogram and mass spectra are used to identify the components and elucidate their structures.

Synthetic Application: Precursor to Nitracaine

A significant application of this compound is its use in the synthesis of the local anesthetic Nitracaine.[1][3] The synthesis involves the esterification of the hydroxyl group of this compound with a derivative of p-nitrobenzoic acid.

Caption: Synthesis of Nitracaine from this compound.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a key chemical intermediate with well-defined physicochemical properties. While detailed quantitative spectral data is not widely disseminated in the public domain, its qualitative spectral features are consistent with its chemical structure. The provided experimental protocols offer a general framework for its analytical characterization. Its role as a precursor in the synthesis of pharmacologically active molecules like Nitracaine underscores its importance in drug development and organic synthesis.

References

An In-Depth Technical Guide to 3-(Diethylamino)-2,2-dimethylpropan-1-ol: Safety, Handling, and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Diethylamino)-2,2-dimethylpropan-1-ol is a tertiary amino alcohol that serves as a crucial chemical intermediate in the synthesis of a variety of compounds, notably in the pharmaceutical and agrochemical industries.[1][2][3][4] Its structural features, including a sterically hindered neopentyl core, a primary alcohol, and a tertiary amine, make it a versatile building block for creating complex molecules.[1] This guide provides a comprehensive overview of the safety, handling, physicochemical properties, and synthetic methodologies related to this compound, intended for professionals in research and development.

Physicochemical Properties

This compound is typically a light yellow to yellow liquid.[2] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₂₁NO | [5][6] |

| Molecular Weight | 159.27 g/mol | [5][6] |

| CAS Number | 39067-45-3 | [5] |

| Appearance | Light yellow to yellow liquid | [2] |

| Boiling Point | 227 °C | [6] |

| Density | 0.875 g/mL | [6] |

| Flash Point | 73.9 °C | [2] |

| Storage Temperature | 2-8°C | [6] |

Safety and Handling

Hazard Classification

According to the Globally Harmonized System (GHS), this compound is classified as follows:

-

Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[5]

-

Serious Eye Irritation (Category 2) , H319: Causes serious eye irritation.[5]

Precautionary Measures and Personal Protective Equipment (PPE)

Safe handling of this compound requires adherence to standard laboratory safety protocols.

| Precautionary Area | Recommendations |

| Engineering Controls | Work in a well-ventilated area, preferably in a chemical fume hood. |

| Eye Protection | Wear chemical safety goggles or a face shield. |

| Hand Protection | Wear compatible chemical-resistant gloves. |

| Skin and Body Protection | Wear a lab coat and appropriate protective clothing. |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator. |

First Aid Measures

| Exposure Route | First Aid Procedure |

| Ingestion | If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist. |

| Skin Contact | Remove contaminated clothing. Wash the affected area thoroughly with soap and water. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, at a recommended temperature of 2-8°C.[6]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Experimental Protocols: Synthesis

The synthesis of this compound is primarily achieved through two main routes: reductive amination and nucleophilic substitution. A historical synthesis was reported in The Journal of Organic Chemistry in 1950.[3]

Reductive Amination of 2,2-Dimethylpropanal with Diethylamine

This is a common and efficient method for the synthesis of this compound.[1][7] The general workflow is depicted below.

Caption: Reductive Amination Workflow

Methodology:

-

Imine Formation: 2,2-Dimethylpropanal is reacted with diethylamine in a suitable solvent (e.g., methanol or ethanol) to form an imine intermediate. This reaction is typically carried out at room temperature.

-

Reduction: A reducing agent, such as sodium borohydride, is added to the reaction mixture.[7] The imine is selectively reduced to the corresponding tertiary amine, yielding this compound. The reaction is often performed under reflux conditions.[7]

-

Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The crude product can be purified by distillation under reduced pressure or by column chromatography.

Nucleophilic Substitution

An alternative synthetic route involves the nucleophilic substitution of a 3-halo-2,2-dimethylpropan-1-ol with diethylamine.[1]

Caption: Nucleophilic Substitution Workflow

Methodology:

-

Reaction Setup: A 3-halo-2,2-dimethylpropan-1-ol (e.g., 3-chloro- or 3-bromo-2,2-dimethylpropan-1-ol) is dissolved in a suitable solvent.

-

Nucleophilic Attack: Diethylamine is added to the solution and acts as a nucleophile, displacing the halide in an SN2 reaction. This reaction may require heating.[1]

-

Work-up and Purification: After the reaction is complete, the product is isolated and purified using standard techniques such as extraction and distillation.

Biological Activity and Signaling Pathways

Currently, there is no publicly available scientific literature detailing the direct biological activity or the specific signaling pathways of this compound itself. Its primary role in the life sciences is as a key intermediate in the synthesis of pharmacologically active compounds.

Notably, it is a precursor for:

-

Local Anesthetics: The structural backbone of this compound is incorporated into certain local anesthetic molecules.[2][3][4][8]

-

Histamine H3 Receptor Antagonists: This compound is utilized in the synthesis of antagonists for the histamine H3 receptor, which are being investigated for various therapeutic applications.[2][3][4][8]

Due to the lack of research on the direct biological effects of this compound, no signaling pathway diagrams can be provided at this time. Research in this area would be necessary to elucidate any intrinsic pharmacological or toxicological properties.

Conclusion

This compound is a valuable chemical intermediate with well-defined physicochemical properties and established synthetic routes. Adherence to strict safety and handling protocols is essential when working with this compound due to its potential for causing acute oral toxicity and serious eye irritation. While its role as a precursor in the synthesis of important pharmaceutical agents is clear, its own biological activity remains uninvestigated. Future research could explore the intrinsic pharmacological and toxicological profile of this molecule.

References

- 1. This compound | 39067-45-3 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. Cas 39067-45-3,this compound | lookchem [lookchem.com]

- 5. This compound | C9H21NO | CID 295965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [myskinrecipes.com]

- 7. Buy this compound | 39067-45-3 [smolecule.com]

- 8. nbinno.com [nbinno.com]

3-(Diethylamino)-2,2-dimethylpropan-1-ol material safety data sheet (MSDS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data, physicochemical properties, and key synthetic applications of 3-(Diethylamino)-2,2-dimethylpropan-1-ol (CAS No: 39067-45-3). This document is intended to serve as a valuable resource for professionals in research, development, and manufacturing involving this versatile chemical intermediate.

Chemical Identification and Physical Properties

This compound is a tertiary amino alcohol characterized by a neopentyl backbone.[1] Its bifunctional nature, containing both a hydroxyl group and a tertiary amine, makes it a valuable building block in organic synthesis.[1]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 39067-45-3 |

| Molecular Formula | C₉H₂₁NO |

| IUPAC Name | This compound[2] |

| Synonyms | 3-(Diethylamino)-2,2-dimethyl-1-propanol, DEAMP |

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Weight | 159.27 g/mol | [2][3] |

| Appearance | Light yellow to yellow liquid | [4] |

| Boiling Point | 226.6 °C at 760 mmHg | [4] |

| Density | 0.875 g/cm³ | [3][4] |

| Flash Point | 73.9 °C | [4] |

| Storage Temperature | 2-8°C | [3] |

Safety and Hazard Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as harmful if swallowed and causes serious eye irritation.[2]

Table 3: GHS Hazard Summary

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[2] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[2] |

Precautionary Statements:

-

Prevention: Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Wear protective gloves/protective clothing/eye protection/face protection.

-

Response: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.

Experimental Protocols and Synthetic Applications

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, including local anesthetics and herbicides.[4]

Synthesis of this compound

Two primary methods for the synthesis of this compound are reductive amination and nucleophilic substitution.

Reductive Amination: This is an efficient method that involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. For the synthesis of this compound, this involves the condensation of 2,2-dimethylpropanal with diethylamine, followed by reduction.[1]

Nucleophilic Substitution: An alternative route involves the reaction of a 3-halo-2,2-dimethylpropan-1-ol (e.g., chloro- or bromo- derivative) with diethylamine. In this S_N2 reaction, the diethylamine acts as a nucleophile, displacing the halide.[5]

Application in the Synthesis of Nitracaine

A significant application of this compound is in the synthesis of the local anesthetic Nitracaine (3-(diethylamino)-2,2-dimethylpropyl 4-nitrobenzoate). This is achieved through the transesterification of methyl 4-nitrobenzoate with this compound.[1]

Application in the Synthesis of Histamine H3 Receptor Antagonists

This compound also serves as a reactant in the preparation of histamine H3 receptor antagonists.[4] While specific, detailed reaction schemes are proprietary and vary depending on the target molecule, the general principle involves the incorporation of the 3-(diethylamino)-2,2-dimethylpropyl moiety into a larger molecular scaffold that has an affinity for the H3 receptor.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. A thorough understanding of its physicochemical properties, safety and handling requirements, and synthetic utility is crucial for its effective and safe use in research and development. This guide provides a foundational understanding of these aspects to aid researchers and professionals in their work with this compound.

References

- 1. This compound | 39067-45-3 | Benchchem [benchchem.com]

- 2. This compound | C9H21NO | CID 295965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

- 4. nbinno.com [nbinno.com]

- 5. Appendix 1: Summary of Part 1 reactions used for synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

An In-depth Technical Guide to 3-(Diethylamino)-2,2-dimethylpropan-1-ol: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of 3-(diethylamino)-2,2-dimethylpropan-1-ol. This tertiary amino alcohol serves as a crucial building block in the synthesis of a variety of commercially significant compounds, including local anesthetics, herbicides, and histamine H3 receptor antagonists. This document details the primary synthetic routes, presents key quantitative data, and outlines the experimental protocols for its preparation and its derivatization into the local anesthetic Nitracaine. Furthermore, it visualizes the synthetic workflows and the mechanism of action of its anesthetic derivatives through detailed diagrams.

Introduction and Historical Context

This compound, a tertiary amino alcohol, has its origins in the post-World War II era of rapid expansion in synthetic organic chemistry. A key synthesis for this compound was first reported in The Journal of Organic Chemistry in 1950, marking its entry into the chemical literature as a novel molecular structure.[1] Classified as a tertiary amino alcohol, its bifunctional nature, possessing both a hydroxyl and a tertiary amino group, makes it a versatile intermediate for the synthesis of more complex molecules. The steric hindrance provided by the gem-dimethyl groups adjacent to the primary alcohol and the tertiary amine is a crucial feature influencing its chemical reactivity and applications.[2]

Physicochemical and Spectroscopic Data

This compound is typically a light yellow to yellow liquid.[3] A summary of its key physicochemical and spectroscopic properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [4] |

| CAS Number | 39067-45-3 | [4] |

| Molecular Formula | C₉H₂₁NO | [4] |

| Molecular Weight | 159.27 g/mol | [4] |

| Density | ~0.875 g/cm³ | [3] |

| Boiling Point | 226.6 °C at 760 mmHg | [3] |

| Flash Point | 73.9 °C | [3] |

Table 2: Spectroscopic Data for this compound

| Spectrum | Data Type | Peak Information | Source |

| ¹H NMR | Chemical Shift (δ) | A detailed spectrum is available, with characteristic signals for the ethyl groups (quartet for -CH₂- and triplet for -CH₃), and a singlet for the two equivalent methyl groups. | [2] |

| ¹³C NMR | Chemical Shift (δ) | A spectrum has been recorded by R. Rupprecht and W. Bremser at BASF Ludwigshafen (1981). | [4] |

| IR | Technique | A neat FTIR spectrum has been recorded by Aldrich Chemical Company, Inc. | [4] |

Note: Specific peak assignments and values for NMR and IR spectra are available in public databases such as PubChem.

Synthesis and Experimental Protocols

There are two primary synthetic routes for the preparation of this compound.

Reductive Amination of 2,2-Dimethylpropanal

This is the most common laboratory-scale synthesis. It involves the reaction of 2,2-dimethylpropanal with diethylamine to form an intermediate imine, which is then reduced to the final product.

Experimental Protocol (General):

-

Imine Formation: 2,2-Dimethylpropanal is condensed with diethylamine. This reaction is typically carried out in a suitable organic solvent.

-

Reduction: The resulting imine intermediate is reduced to the corresponding tertiary amine. A common reducing agent for this step is sodium borohydride.

-

Workup and Purification: The reaction mixture is then worked up to remove unreacted reagents and byproducts. Purification is typically achieved through distillation under reduced pressure.

Optimizing the yield requires careful control of reaction parameters such as the stoichiometry of reactants, reaction time, and temperature.[2]

References

The Pivotal Role of 3-(Diethylamino)-2,2-dimethylpropan-1-ol in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Diethylamino)-2,2-dimethylpropan-1-ol, a sterically hindered amino alcohol, serves as a critical building block in the synthesis of a diverse array of organic molecules. Its bifunctional nature, possessing both a nucleophilic tertiary amine and a primary alcohol, allows for its incorporation into various molecular scaffolds, leading to compounds with significant applications in the pharmaceutical and agrochemical industries. This technical guide provides an in-depth overview of the synthesis, key reactions, and applications of this compound, with a focus on its role in the preparation of local anesthetics, herbicides, and histamine H3 receptor antagonists. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate its use in research and development.

Physicochemical Properties

This compound is a light yellow to yellow liquid with the following properties:

| Property | Value |

| CAS Number | 39067-45-3 |

| Molecular Formula | C₉H₂₁NO |

| Molecular Weight | 159.27 g/mol |

| Boiling Point | 226.6 °C at 760 mmHg[1] |

| Density | 0.875 g/cm³[1] |

| Flash Point | 73.9 °C[1] |

Synthesis of this compound

The synthesis of the title compound can be achieved through two primary routes: reductive amination and nucleophilic substitution.

Reductive Amination

This widely used method involves the reaction of 2,2-dimethylpropanal with diethylamine to form an iminium intermediate, which is subsequently reduced to the desired tertiary amine.[2]

Experimental Protocol: Reductive Amination (General Procedure)

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 2,2-dimethylpropanal and a suitable solvent (e.g., methanol or ethanol).

-

Amine Addition: Add diethylamine to the solution. The reaction mixture is typically stirred at room temperature to facilitate the formation of the iminium ion intermediate.

-

Reduction: The reducing agent, such as sodium borohydride, is added portion-wise to the reaction mixture. The temperature is often maintained at a low level (e.g., 0 °C) during the addition to control the reaction rate.

-

Work-up: After the reaction is complete (monitored by techniques like TLC or GC-MS), the reaction is quenched, typically with water or a dilute acid. The product is then extracted into an organic solvent.

-

Purification: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure. The crude product can be purified by distillation.

| Reactant/Reagent | Molar Ratio (Typical) |

| 2,2-Dimethylpropanal | 1.0 |

| Diethylamine | 1.0 - 1.2 |

| Reducing Agent (e.g., NaBH₄) | 1.0 - 1.5 |

Nucleophilic Substitution

An alternative synthetic route involves the nucleophilic substitution of a 3-halo-2,2-dimethylpropan-1-ol (e.g., chloro- or bromo- derivative) with diethylamine.[2]

References

An In-depth Technical Guide to 3-(Diethylamino)-2,2-dimethylpropan-1-ol: A Tertiary Amino Alcohol Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Diethylamino)-2,2-dimethylpropan-1-ol, a tertiary amino alcohol with significant applications in the synthesis of pharmaceuticals and agrochemicals. This document details its physicochemical properties, synthesis methodologies, and key applications, with a focus on its role as a precursor to local anesthetics, such as Nitracaine, and its potential in the development of herbicides and histamine H3 receptor antagonists. Detailed experimental protocols and spectroscopic data are presented to facilitate its use in a laboratory setting.

Introduction

This compound, also known by its synonym DEAMP, is a bifunctional organic compound featuring a tertiary amine and a primary alcohol.[1] Its unique structural characteristics, particularly the steric hindrance provided by the gem-dimethyl groups adjacent to the primary alcohol and the tertiary amine, are crucial to its chemical behavior and applications in organic synthesis.[1] This guide aims to be a thorough resource for researchers and professionals in drug development and chemical synthesis, providing key data and methodologies associated with this versatile molecule.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is provided below.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₂₁NO | [2] |

| Molecular Weight | 159.27 g/mol | [2] |

| Appearance | Light yellow to yellow liquid | [3] |

| Boiling Point | 226.6 °C at 760 mmHg | [3] |

| Density | 0.875 g/cm³ | [3] |

| Flash Point | 73.9 °C | [3] |

| pKa (Predicted) | 15.02 ± 0.10 | [4] |

| Solubility | Soluble in Dichloromethane, Methanol | [4] |

| CAS Number | 39067-45-3 | [2] |

Spectroscopic Data

The following tables summarize the available NMR and FTIR spectral data for this compound.

Table 2: ¹H NMR Spectral Data

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons |

| -N-CH₂-CH ₃ | ~1.0 | Triplet | ~7.1 | 6H |

| -C(C H₃)₂- | ~0.9 | Singlet | N/A | 6H |

| -N-C H₂-C(CH₃)₂- | ~2.3 | Singlet | N/A | 2H |

| -C H₂-OH | ~3.3 | Singlet | N/A | 2H |

| -N-C H₂-CH₃ | ~2.5 | Quartet | ~7.1 | 4H |

| -OH | Variable | Broad Singlet | N/A | 1H |

| Note: Data is based on typical values and may vary depending on the solvent and instrument used.[5] |

Table 3: ¹³C NMR Spectral Data

| Assignment | Chemical Shift (δ, ppm) |

| -N-CH₂-C H₃ | ~12 |

| -C(C H₃)₂- | ~24 |

| -C (CH₃)₂- | ~36 |

| -N-C H₂-CH₃ | ~47 |

| -N-C H₂-C(CH₃)₂- | ~60 |

| -C H₂-OH | ~72 |

| Note: Data is based on typical values and may vary depending on the solvent and instrument used.[5] |

Table 4: FTIR Spectral Data

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| 3400-3100 (broad) | O-H stretch | Alcohol |

| 2960-2850 | C-H stretch | Alkanes |

| 1470-1450 | C-H bend | Alkanes |

| 1260-1000 | C-N stretch | Tertiary Amine |

| 1050-1000 | C-O stretch | Primary Alcohol |

| Note: These are characteristic infrared absorption regions for the functional groups present in the molecule. |

Synthesis of this compound

There are two primary methods for the synthesis of this compound: reductive amination and nucleophilic substitution.

Reductive Amination

This is a widely used and efficient method for synthesizing amines.[1] The process involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine.[1] For the synthesis of this compound, this involves the condensation of 2,2-dimethylpropanal with diethylamine, followed by reduction.[1]

Caption: Reductive amination synthesis workflow.

Experimental Protocol: Reductive Amination

-

Materials: 2,2-dimethylpropanal, diethylamine, sodium borohydride, methanol, diethyl ether, saturated sodium bicarbonate solution, anhydrous magnesium sulfate.

-

Procedure:

-

In a round-bottom flask, dissolve 2,2-dimethylpropanal (1.0 eq) in methanol.

-

Add diethylamine (1.1 eq) to the solution and stir at room temperature for 1 hour to form the imine intermediate.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) in portions, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

-

Nucleophilic Substitution

An alternative synthetic route involves the nucleophilic substitution of a suitable precursor, such as a 3-halo-2,2-dimethylpropan-1-ol (e.g., 3-chloro-2,2-dimethylpropan-1-ol).[1] Diethylamine acts as the nucleophile, displacing the halide in an SN2 reaction.[1]

Caption: Nucleophilic substitution synthesis workflow.

Experimental Protocol: Nucleophilic Substitution

-

Materials: 3-chloro-2,2-dimethylpropan-1-ol, diethylamine, a suitable solvent (e.g., ethanol or acetonitrile), sodium carbonate (as a base).

-

Procedure:

-

In a sealed reaction vessel, dissolve 3-chloro-2,2-dimethylpropan-1-ol (1.0 eq) and sodium carbonate (1.2 eq) in ethanol.

-

Add an excess of diethylamine (2.0-3.0 eq).

-

Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by TLC or GC.

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Remove the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with water to remove any remaining salts and excess diethylamine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation.

-

Applications in Synthesis

This compound is a valuable intermediate in the synthesis of various commercial products.

Synthesis of Local Anesthetics: Nitracaine

A notable application of this amino alcohol is in the synthesis of the local anesthetic Nitracaine (3-(diethylamino)-2,2-dimethylpropyl 4-nitrobenzoate).[6][7] This is achieved through the transesterification of methyl 4-nitrobenzoate with this compound.[6][7]

References

- 1. H3 receptor antagonist - Wikipedia [en.wikipedia.org]

- 2. This compound | C9H21NO | CID 295965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What are H3 receptor antagonists and how do they work? [synapse.patsnap.com]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. This compound | 39067-45-3 | Benchchem [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Nitracaine | 1648893-21-3 | Benchchem [benchchem.com]

functional groups in 3-(Diethylamino)-2,2-dimethylpropan-1-ol

An In-depth Technical Guide to the Functional Groups of 3-(Diethylamino)-2,2-dimethylpropan-1-ol

Abstract

This technical guide provides a comprehensive analysis of the functional groups present in this compound (CAS No: 39067-45-3). This bifunctional organic compound possesses both a tertiary amine and a primary alcohol, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2][3][4][5] This document will detail the structure, physicochemical properties, and spectroscopic characterization of its key functional groups. Detailed experimental protocols for identification and a logical diagram of the molecular structure are provided for researchers and professionals in drug development and chemical synthesis.

Molecular Structure and Functional Groups

The systematic IUPAC name for this compound is this compound.[6][7] Its molecular structure is characterized by a propan-1-ol backbone with two methyl groups at the C2 position and a diethylamino group at the C3 position.[6] This arrangement classifies the molecule as a tertiary amino alcohol.[6]

The two primary functional groups are:

-

Primary Alcohol (-OH): A hydroxyl group is attached to a carbon that is bonded to only one other carbon atom. This group is a primary site for reactions such as oxidation to form aldehydes or carboxylic acids, and esterification to form esters.[6][8]

-

Tertiary Amine (-N(CH₂CH₃)₂): A nitrogen atom is bonded to three carbon atoms (one from the propyl chain and two from the ethyl groups). This group imparts basic properties to the molecule and can act as a nucleophile. Its tertiary nature prevents it from undergoing reactions typical of primary or secondary amines, such as acylation at the nitrogen atom.

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are summarized below. This data is crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value |

| Molecular Formula | C₉H₂₁NO |

| Molecular Weight | 159.27 g/mol |

| Appearance | Light yellow to yellow liquid |

| Boiling Point | 226.6 °C at 760 mmHg |

| Density | 0.875 g/cm³ |

| Flash Point | 73.9 °C |

| Refractive Index | 1.4414 |

| CAS Number | 39067-45-3 |

(Data sourced from multiple references[1][4][5][7])

Experimental Protocols for Functional Group Identification

The identification and characterization of the alcohol and amine functional groups can be achieved through various spectroscopic and chemical methods.

Infrared (IR) Spectroscopy

Objective: To identify the characteristic vibrational frequencies of the O-H and C-N bonds.

Methodology:

-

A small sample of this compound is prepared as a thin film between two salt plates (e.g., NaCl or KBr) or analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

The sample is scanned with infrared radiation, typically in the range of 4000-400 cm⁻¹.

-

The resulting spectrum is analyzed for characteristic absorption bands.

Expected Results:

-

Alcohol (-OH): A broad, strong absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration.

-

Amine (C-N): A medium to weak absorption band in the region of 1000-1250 cm⁻¹ corresponding to the C-N stretching vibration.

-

Alkyl (C-H): Strong absorption bands in the region of 2850-2960 cm⁻¹ due to C-H stretching.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework and confirm the presence and position of the functional groups.[6]

Methodology:

-

A sample of approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃).

-

Both ¹H NMR and ¹³C NMR spectra are acquired using a high-field NMR spectrometer.

-

The chemical shifts (δ), integration, and multiplicity of the signals are analyzed.

Expected ¹H NMR Signals:

-

A broad singlet corresponding to the hydroxyl proton (-OH). Its chemical shift can vary depending on concentration and solvent.

-

A singlet for the two methyl groups at the C2 position.

-

A triplet and a quartet for the ethyl groups of the diethylamino moiety.

-

Singlets or multiplets for the methylene protons (-CH₂-) of the propanol backbone.

Expected ¹³C NMR Signals:

-

A signal for the carbon bearing the hydroxyl group (C1) in the range of 60-70 ppm.

-

Signals for the carbons of the diethylamino group.

-

A signal for the quaternary carbon (C2).

-

Signals for the methyl carbons.

Visualization of Molecular Structure

The following diagram illustrates the structural relationship of the functional groups within this compound.

Figure 1: Molecular structure of this compound highlighting the primary alcohol and tertiary amine functional groups.

Reactivity and Applications

The dual functionality of this compound dictates its chemical behavior and applications.[6]

-

The hydroxyl group can undergo oxidation to form 3-(diethylamino)-2,2-dimethylpropanal or further to the corresponding carboxylic acid.[6][8] It is also a key site for esterification, as seen in the synthesis of the local anesthetic Nitracaine.[6]

-

The tertiary amine provides a basic center and can be protonated to form ammonium salts. Its presence is crucial for the biological activity of many derivatives, including its use as an intermediate for histamine H3 receptor antagonists and herbicides.[1][2][3][4][5]

This unique combination of a sterically hindered primary alcohol and a tertiary amine makes this compound a versatile building block in organic synthesis.[6]

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 39067-45-3 [chemicalbook.com]

- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. This compound CAS#: 39067-45-3 [m.chemicalbook.com]

- 5. Cas 39067-45-3,this compound | lookchem [lookchem.com]

- 6. This compound | 39067-45-3 | Benchchem [benchchem.com]

- 7. This compound | C9H21NO | CID 295965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Buy this compound | 39067-45-3 [smolecule.com]

An In-Depth Technical Guide to the Steric Hindrance Effects of 3-(Diethylamino)-2,2-dimethylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the steric hindrance effects of 3-(diethylamino)-2,2-dimethylpropan-1-ol, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The document elucidates the impact of the sterically demanding neopentyl group on the reactivity and conformational preferences of the molecule. This guide consolidates available quantitative data, details relevant experimental protocols, and presents visualizations to facilitate a deeper understanding of its chemical behavior, aiding in the strategic design of synthetic routes and the development of novel molecular entities.

Introduction

This compound, a tertiary amino alcohol, is a versatile building block in organic synthesis. Its utility is prominently demonstrated in the production of local anesthetics, such as Nitracaine, and histamine H3 receptor antagonists, as well as in the agrochemical sector for the preparation of herbicides.[1][2] The core of its chemical character lies in the unique structural arrangement of a neopentyl group adjacent to a primary alcohol and a diethylamino moiety. This configuration imparts significant steric hindrance, which profoundly influences its reaction kinetics, selectivity, and the conformational landscape of its derivatives. Understanding these steric effects is paramount for optimizing existing synthetic methodologies and for the rational design of new compounds with desired pharmacological or chemical properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₉H₂₁NO |

| Molecular Weight | 159.27 g/mol |

| Appearance | Light yellow to yellow liquid[3] |

| Boiling Point | 226.6 °C at 760 mmHg[3] |

| Density | 0.875 g/cm³[3] |

| Flash Point | 73.9 °C[3] |

| CAS Number | 39067-45-3 |

Table 1: Physicochemical Properties of this compound.

Synthesis of this compound and its Derivatives

The synthesis of this compound and its subsequent use in the preparation of Nitracaine are well-documented. The primary synthetic routes are outlined below.

Synthesis of this compound

Experimental Protocol: Reductive Amination

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,2-dimethylpropanal in a suitable alcoholic solvent, such as methanol or ethanol.

-

Amine Addition: Add diethylamine to the solution, typically in a 1.0 to 1.2 molar equivalent with respect to the aldehyde.

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

-

Reduction: Cool the reaction mixture in an ice bath and slowly add a reducing agent, such as sodium borohydride, in portions.

-

Reaction Completion: After the addition of the reducing agent, allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

-

Work-up: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by distillation under reduced pressure to yield this compound.

Logical Workflow for Reductive Amination

Caption: Reductive amination workflow for the synthesis of this compound.

Synthesis of Nitracaine

This compound is a direct precursor to the local anesthetic Nitracaine. The synthesis is achieved through transesterification.

Experimental Protocol: Transesterification for Nitracaine Synthesis (Adapted from Power et al., Drug Testing and Analysis, 2014)

-

Reaction Setup: Combine this compound and methyl 4-nitrobenzoate in a suitable high-boiling point solvent.

-

Catalyst Addition: Add a catalytic amount of a suitable transesterification catalyst, such as sodium methoxide or a titanium(IV) alkoxide.

-

Reaction Conditions: Heat the reaction mixture to reflux to drive the reaction and distill off the methanol byproduct.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purification: The crude Nitracaine can be purified by column chromatography or recrystallization to yield the final product.

Signaling Pathway for Nitracaine Synthesis

Caption: Transesterification reaction for the synthesis of Nitracaine.

Steric Hindrance Effects